PROTAC SMARCA2 degrader-13

SMARCA2 degradation PROTAC A549 cell line

PROTAC SMARCA2 degrader-13, also known as SMARCA2 degrader-2 (compound I-322), is a proteolysis-targeting chimera (PROTAC) designed to induce degradation of the SMARCA2 protein, a key ATPase subunit of the SWI/SNF chromatin remodeling complex. It achieves a DC50 (half-maximal degradation concentration) of less than 100 nM and a maximum degradation efficiency (Dmax) exceeding 90% after 24 hours of treatment in A549 non-small cell lung cancer (NSCLC) cells.

Molecular Formula C37H39N9O5
Molecular Weight 689.8 g/mol
Cat. No. B15540967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-13
Molecular FormulaC37H39N9O5
Molecular Weight689.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H39N9O5/c38-34-27(18-29(42-43-34)25-4-1-2-7-31(25)47)21-19-39-45(20-21)24-14-16-44(17-15-24)23-10-8-22(9-11-23)40-28-6-3-5-26-33(28)37(51)46(36(26)50)30-12-13-32(48)41-35(30)49/h1-7,18-20,22-24,30,40,47H,8-17H2,(H2,38,43)(H,41,48,49)
InChIKeyYRYWDNDYFYCFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 degrader-13 (I-322): A Reference SMARCA2 Degrader with Defined Cellular Degradation Metrics in A549 Cells


PROTAC SMARCA2 degrader-13, also known as SMARCA2 degrader-2 (compound I-322), is a proteolysis-targeting chimera (PROTAC) designed to induce degradation of the SMARCA2 protein, a key ATPase subunit of the SWI/SNF chromatin remodeling complex . It achieves a DC50 (half-maximal degradation concentration) of less than 100 nM and a maximum degradation efficiency (Dmax) exceeding 90% after 24 hours of treatment in A549 non-small cell lung cancer (NSCLC) cells . The compound is documented in patent literature and serves as a chemical tool for investigating SMARCA2-dependent biology and synthetic lethality in SMARCA4-mutant cancers .

Why PROTAC SMARCA2 degrader-13 Cannot Be Assumed Interchangeable with Other SMARCA2 PROTACs


PROTACs targeting the same protein are not automatically interchangeable. The degradation profile—specifically potency (DC50), maximal degradation extent (Dmax), and cellular context—is exquisitely sensitive to the ligand-linker-E3 ligase architecture, resulting in widely varying performance even among SMARCA2-targeting molecules [1]. For example, reported SMARCA2 degraders span DC50 values from sub-nanomolar to over 100 nM across different cell lines and may exhibit differing selectivity windows over the paralog SMARCA4 [2]. Assuming functional equivalence without direct comparative data can lead to failed experiments, misinterpreted biological results, or unsuitable procurement choices .

PROTAC SMARCA2 degrader-13: Quantitative Differentiation Evidence vs. Closest SMARCA2 PROTAC Analogs


Defined Cellular Degradation Metrics in A549 NSCLC Cells for Reproducible Experimentation

PROTAC SMARCA2 degrader-13 has publicly disclosed, consistently reported degradation metrics: DC50 <100 nM and Dmax >90% in A549 cells after 24-hour treatment . In contrast, many other SMARCA2 PROTACs (e.g., SMD-3236, YD54) report sub-nanomolar DC50 values but in different cell lines (H838, H322) , while others like PROTAC SMARCA2 degrader-2 (CAS 2892523-74-7) only report IC50 values from a HiBiT reporter assay rather than direct protein degradation DC50 . This defined, cell-line-specific degradation data provides a reliable benchmark for replicating and interpreting experimental results in the widely used A549 model.

SMARCA2 degradation PROTAC A549 cell line DC50 Dmax

Documented Patent Pedigree and Structural Provenance Supporting Research Reproducibility

PROTAC SMARCA2 degrader-13 (compound I-322) is explicitly disclosed in patent WO2023287787A1, which provides full synthetic and characterization details . This contrasts with certain SMARCA2 PROTACs, such as ACBI2, whose complete synthetic and structural details are less publicly documented, potentially hindering independent verification and scale-up [1]. A publicly available patent ensures that the compound's identity, purity standards, and synthetic route are verifiable, which is critical for maintaining experimental consistency across studies and labs.

PROTAC SMARCA2 patent chemical structure reproducibility

High Dmax (>90%) Ensures Robust Knockdown for Mechanistic Studies

PROTAC SMARCA2 degrader-13 achieves a maximum degradation efficiency (Dmax) of >90% in A549 cells . This level of knockdown is comparable to or exceeds that of other tool compounds like YD23, which achieves a Dmax of 88% in H1792 cells . Achieving near-complete protein ablation is often necessary for loss-of-function studies and for demonstrating robust synthetic lethality phenotypes in SMARCA4-mutant contexts.

SMARCA2 PROTAC degradation efficiency Dmax A549 cells

Absence of Published In Vivo Data Defines Role as a Dedicated In Vitro Tool

No peer-reviewed in vivo data (pharmacokinetics, efficacy, tolerability) have been published for PROTAC SMARCA2 degrader-13. This contrasts sharply with advanced SMARCA2 degraders like YD23 and SMD-3236, which have documented xenograft efficacy and PK profiles [1][2]. This absence of in vivo characterization explicitly positions degrader-13 as a dedicated in vitro chemical probe for mechanistic, biochemical, and cellular screening applications, rather than a candidate for in vivo pharmacology studies.

SMARCA2 PROTAC in vitro tool compound procurement

PROTAC SMARCA2 degrader-13: Optimal Procurement Use Cases Based on Validated Evidence


In Vitro Validation of SMARCA2 Dependency in A549 and Related NSCLC Models

Due to its well-defined DC50 (<100 nM) and Dmax (>90%) in A549 cells, PROTAC SMARCA2 degrader-13 is optimally suited for in vitro studies investigating SMARCA2 dependency and synthetic lethality in A549 and other NSCLC cell lines . Its robust degradation efficiency ensures reliable target knockdown, facilitating clear interpretation of cellular proliferation, apoptosis, and signaling pathway analyses .

Benchmarking New SMARCA2-Targeting Modalities

As a compound with a disclosed patent (WO2023287787A1) and publicly available degradation metrics, PROTAC SMARCA2 degrader-13 serves as a reliable reference control for benchmarking newly developed SMARCA2 degraders, inhibitors, or other chemical probes in A549 cell-based assays .

Mechanistic Studies of SWI/SNF Chromatin Remodeling in SMARCA4-Mutant Contexts

The high Dmax (>90%) achieved by this degrader allows for near-complete SMARCA2 ablation, enabling precise dissection of SWI/SNF complex function, chromatin accessibility changes, and enhancer reprogramming in SMARCA4-mutant backgrounds . This is particularly valuable for elucidating the molecular basis of synthetic lethality.

Procurement as a Defined In Vitro Chemical Probe

Given the absence of published in vivo data, PROTAC SMARCA2 degrader-13 should be procured specifically for in vitro applications where a well-characterized degradation profile in A549 cells is required . Its use in animal studies is not supported by current evidence and would require extensive in-house PK/PD characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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